1H NMR and 13C NMR chemical shift data for 1,4-dibromodibenzo[b,d]furan
1H NMR and 13C NMR chemical shift data for 1,4-dibromodibenzo[b,d]furan
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1,4-dibromodibenzo[b,d]furan
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) characteristics of 1,4-dibromodibenzo[b,d]furan. Due to the absence of experimentally acquired spectra for this specific isomer in readily accessible scientific literature, this document presents a detailed, predictive analysis of its ¹H and ¹³C NMR spectra. The predictions are grounded in fundamental NMR principles, substituent effects derived from empirical data of related compounds, and established chemical shift theory. This guide is intended for researchers, scientists, and professionals in drug development who require a robust starting point for the characterization of this and similar halogenated heterocyclic compounds. A proposed experimental protocol for the definitive acquisition and assignment of the NMR data is also provided.
Introduction: The Challenge of Isomer-Specific Characterization
Dibenzo[b,d]furan and its halogenated derivatives are a class of heterocyclic compounds with significant interest in materials science, environmental science, and medicinal chemistry. Accurate structural elucidation is paramount for understanding their properties and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.
While NMR data for the parent dibenzo[b,d]furan and some of its isomers are available, specific data for 1,4-dibromodibenzo[b,d]furan is not prevalent in the literature. This guide addresses this gap by providing a thorough, theory-based prediction of its ¹H and ¹³C NMR spectra. Understanding these predicted spectra is crucial for any researcher planning to synthesize or identify this compound, as it provides a reference against which experimental data can be compared.
The predictions herein are derived from the foundational principles of chemical shifts and coupling constants, considering the key structural features of the target molecule:
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The aromatic dibenzofuran core.
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The electron-withdrawing and anisotropic effects of the furan's oxygen atom.
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The strong deshielding and through-bond coupling effects of the two bromine substituents.
Predicted ¹H NMR Spectral Analysis
The structure of 1,4-dibromodibenzo[b,d]furan lacks any element of symmetry that would render any of the aromatic protons chemically equivalent. Therefore, six distinct signals are expected in the ¹H NMR spectrum, each corresponding to a single proton.
Caption: Molecular structure of 1,4-dibromodibenzo[b,d]furan with proton numbering.
General Principles:
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Aromatic Region: Protons on aromatic rings typically resonate in the range of 7.0-9.0 ppm.
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Oxygen Heteroatom: The oxygen atom in the furan ring is electron-donating through resonance but electron-withdrawing inductively. Its primary effect is to increase the electron density at the ortho and para positions, causing protons at these positions (H1, H3, H6, H9) to shift slightly upfield compared to a purely carbocyclic analogue.
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Bromine Substituents: Bromine is an electronegative, electron-withdrawing group (inductive effect) but also a weak ortho-para director (resonance effect). Its primary influence on adjacent protons is a deshielding effect, causing them to shift downfield. Protons ortho to a bromine atom experience the strongest deshielding.
Predicted Assignments:
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H9 (δ ≈ 8.1-8.3 ppm, doublet of doublets): This proton is in the "bay region" and is ortho to the furan oxygen, which would typically shield it. However, it is also subject to steric compression and the influence of the C4b-C9b bond, often leading to a downfield shift in polycyclic systems. It will be coupled to H8 (³J, typical aromatic coupling of ~7-8 Hz) and H7 (⁴J, smaller meta coupling of ~1-2 Hz).
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H3 (δ ≈ 7.9-8.1 ppm, doublet): This proton is ortho to a bromine atom (at C4), which will cause a significant downfield shift. It is also adjacent to the furan ring. It should appear as a doublet due to coupling with H2 (³J ≈ 8-9 Hz).
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H2 (δ ≈ 7.5-7.7 ppm, doublet): This proton is meta to the bromine at C4 and ortho to the bromine at C1. The deshielding effect from the C1 bromine will be significant. It will be coupled to H3 (³J ≈ 8-9 Hz), appearing as a doublet.
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H6, H7, H8 (δ ≈ 7.3-7.6 ppm, multiplets): These three protons form a coupled system on the unsubstituted benzene ring. Their chemical shifts will be similar to those in the parent dibenzofuran molecule, appearing as a complex multiplet. H7 and H8 are expected to be further downfield than H6 due to their proximity to the electron-withdrawing region of the brominated ring.
Predicted ¹³C NMR Spectral Analysis
The 1,4-dibromodibenzo[b,d]furan molecule has 12 carbon atoms, none of which are equivalent by symmetry. Therefore, 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
General Principles:
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Aromatic Region: Aromatic carbons typically resonate between 110-160 ppm.
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Oxygen-Attached Carbons (C4a, C9b): Carbons directly bonded to the electronegative oxygen atom are significantly deshielded and will appear far downfield, typically in the 150-160 ppm range.
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Bromine-Attached Carbons (C1, C4): The "heavy atom effect" of bromine causes the directly attached carbon signal to shift upfield relative to what would be expected based on electronegativity alone. However, the inductive effect is still present. These carbons (ipso-carbons) are expected in the 110-125 ppm range.
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Quaternary Carbons (C4b, C9a): These carbons, which do not have any attached protons, typically show weaker signals in the ¹³C NMR spectrum. Their chemical shifts are influenced by the overall electronic environment.
Predicted Assignments:
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C4a, C9b (δ ≈ 155-158 ppm): These two carbons are directly attached to the oxygen atom and are expected to be the most downfield signals.
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C6, C9 (δ ≈ 128-132 ppm): These protonated carbons are on the unsubstituted ring and are expected to have chemical shifts similar to the corresponding carbons in dibenzofuran.
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C2, C3, C7, C8 (δ ≈ 122-128 ppm): These are the remaining protonated carbons. C2 and C3 are on the brominated ring and will have their shifts influenced by the two bromine atoms. C7 and C8 are on the unsubstituted ring.
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C4b, C9a (δ ≈ 120-125 ppm): These are the quaternary carbons at the ring junctions.
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C1, C4 (δ ≈ 112-118 ppm): These are the ipso-carbons directly attached to the bromine atoms. They are expected to be the most upfield of the aromatic carbons due to the heavy atom effect.
Summary of Predicted NMR Data
The following table summarizes the predicted chemical shifts for 1,4-dibromodibenzo[b,d]furan. Note that these are estimations and experimental values may vary based on solvent and other conditions.
| ¹H NMR | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 2 | 7.5 - 7.7 | d | ³J ≈ 8-9 |
| H3 | 3 | 7.9 - 8.1 | d | ³J ≈ 8-9 |
| H6 | 6 | 7.3 - 7.6 | m | - |
| H7 | 7 | 7.3 - 7.6 | m | - |
| H8 | 8 | 7.3 - 7.6 | m | - |
| H9 | 9 | 8.1 - 8.3 | dd | ³J ≈ 7-8, ⁴J ≈ 1-2 |
| ¹³C NMR | Position | Predicted δ (ppm) | ||
| C1 | 1 | 112 - 118 | ||
| C2 | 2 | 122 - 128 | ||
| C3 | 3 | 122 - 128 | ||
| C4 | 4 | 112 - 118 | ||
| C4a | 4a | 155 - 158 | ||
| C4b | 4b | 120 - 125 | ||
| C6 | 6 | 128 - 132 | ||
| C7 | 7 | 122 - 128 | ||
| C8 | 8 | 122 - 128 | ||
| C9 | 9 | 128 - 132 | ||
| C9a | 9a | 120 - 125 | ||
| C9b | 9b | 155 - 158 |
Proposed Experimental Protocol for Spectral Acquisition and Verification
To experimentally validate the predicted data and unambiguously assign all proton and carbon signals, a series of 1D and 2D NMR experiments should be performed.
Caption: Proposed workflow for the experimental verification of NMR data.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of synthesized and purified 1,4-dibromodibenzo[b,d]furan.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1]
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Transfer the solution to a clean, dry 5 mm NMR tube.
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¹H NMR Acquisition:
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Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
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Experiment: Standard proton experiment (zg30 pulse program).
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Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
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Acquisition Time: ~2-3 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 16-64 scans, depending on sample concentration.
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Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
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¹³C{¹H} NMR Acquisition:
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Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
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Spectral Width: ~250 ppm (e.g., from -10 to 240 ppm).
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Acquisition Time: ~1 second.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance.
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2D NMR Acquisition for Unambiguous Assignment:
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential to trace the connectivity of the H6-H7-H8 system and confirm the H2-H3 coupling.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This will definitively link the assigned proton signals to their corresponding carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. This is crucial for assigning the quaternary carbons (C1, C4, C4a, C4b, C9a, C9b) by observing their long-range correlations to known protons. For instance, H9 should show a correlation to C1 and C4b.
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Data Analysis and Interpretation:
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Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
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Use the HSQC spectrum to assign all protonated carbons based on the initial ¹H assignments.
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Use the COSY spectrum to confirm the proton-proton coupling networks.
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Use the HMBC spectrum to assign all quaternary carbons.
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Compare the final experimental assignments with the predicted values presented in this guide to validate the structure.
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Conclusion
This technical guide provides a detailed, theory-driven prediction of the ¹H and ¹³C NMR spectra of 1,4-dibromodibenzo[b,d]furan. By analyzing the expected electronic and structural effects, a complete set of chemical shifts and coupling patterns has been proposed. While predictive in nature, this information serves as an essential reference for any scientist working with this compound. The included step-by-step experimental protocol outlines the necessary 1D and 2D NMR experiments required to obtain and rigorously validate the empirical data, ensuring confident structural elucidation.
